molecular formula C18H20N2O6S B2905581 N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide CAS No. 941967-45-9

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide

Cat. No.: B2905581
CAS No.: 941967-45-9
M. Wt: 392.43
InChI Key: QGYKMYHXLISUTB-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a methoxy group, a nitro group, and a tosyl group attached to a butanamide backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide typically involves the acetylation of 4-methoxy-2-nitroaniline. One common method is to react 4-methoxy-2-nitroaniline with acetic anhydride in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature for an extended period, usually around 18 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted nitroanilines.

Scientific Research Applications

Antinociceptive Properties
Research has indicated that derivatives of N-(4-methoxy-2-nitrophenyl) compounds exhibit antinociceptive effects. A study on a related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide, demonstrated its ability to reduce pain in animal models, suggesting that similar structures may have comparable effects . This activity is significant for developing new analgesics that can provide relief without the side effects associated with traditional pain medications.

Antibacterial Activity
The antibacterial properties of compounds similar to N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide have been explored. Various studies have synthesized sulfonamide derivatives that incorporate thiazole and nitrophenyl groups, which have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could potentially be developed into an effective antibacterial agent.

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving nitroaniline derivatives and tosylation processes. The synthesis typically involves the acetylation of 4-methoxy-2-nitroaniline, followed by further modifications to introduce the tosyl group and butanamide moiety. This multi-step synthesis allows for the exploration of different substituents that can enhance the compound's biological activity.

Therapeutic Potential

Pain Management
Given its antinociceptive properties, there is potential for this compound to be developed as a novel analgesic. The mechanism by which it reduces pain could involve modulation of endocannabinoid pathways, similar to other palmitoylethanolamide analogs . Further studies are needed to elucidate the specific mechanisms and efficacy in clinical settings.

Antimicrobial Treatments
The compound's antibacterial properties make it a candidate for development as an antimicrobial agent. The combination of the nitrophenyl and tosyl groups may enhance its interaction with bacterial targets, potentially leading to new treatments for antibiotic-resistant strains .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudyFocusFindings
Antibacterial ActivityDemonstrated potent activity against multiple bacterial strains; potential for further development as an antibiotic.
Antinociceptive EffectsShowed significant pain reduction in formalin-induced nociception tests; suggests similar derivatives may offer pain relief.
Chemical SynthesisDetailed methods for synthesizing related nitrophenyl compounds; emphasizes importance of structural modifications for enhancing activity.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-2-nitrophenyl)acetamide
  • N-(4-methoxy-2-nitrophenyl)benzamide
  • N-(4-methoxy-2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide is unique due to the presence of the tosyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-tosylbutanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group, which enhances its reactivity. The compound's structure can be represented as follows:

C13H15N3O4S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}

This structure includes a methoxy group, a nitro group, and a tosyl group, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially blocking substrate access and inhibiting enzyme activity. This mechanism is particularly relevant in the context of cancer therapy and anti-inflammatory responses.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often associated with enhanced antimicrobial properties.

Antimicrobial Activity

A study on related compounds demonstrated significant antibacterial activity against various bacterial strains. For instance, derivatives containing sulfonamide groups have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis, leading to bacteriostatic effects . While specific data for this compound is limited, the structural similarities suggest potential efficacy in antimicrobial applications.

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli88
S. aureus89
B. subtilis610

Anti-inflammatory Activity

Research into similar compounds has indicated anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. The tosyl group may play a role in modulating these effects by enhancing the compound's stability and bioavailability.

Case Studies and Research Findings

  • Synthesis and Characterization : Various synthetic routes have been explored for the production of this compound. The compound is synthesized through multi-step reactions involving nitration and tosylation processes.
  • Biological Testing : While direct studies on this compound are sparse, related compounds have shown promise in clinical settings. For example, sulfonamide derivatives have been extensively studied for their antibacterial properties, indicating that modifications to the tosyl group could yield similar or enhanced activities .
  • Potential Therapeutic Applications : The compound's unique structure suggests potential applications in drug development, particularly as an enzyme inhibitor or antimicrobial agent.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-10-7-14(26-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYKMYHXLISUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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